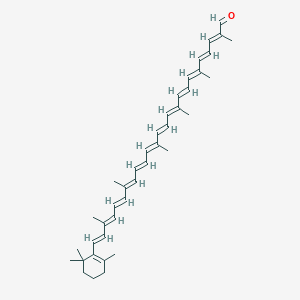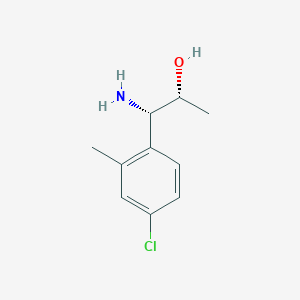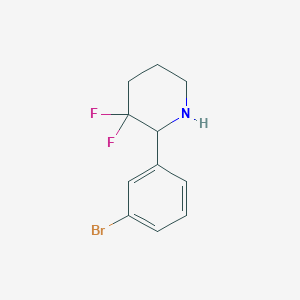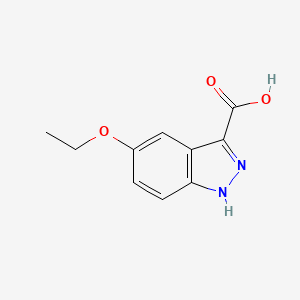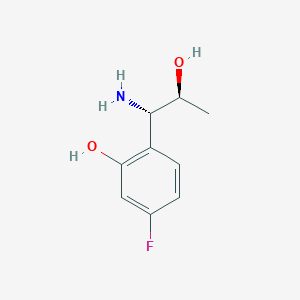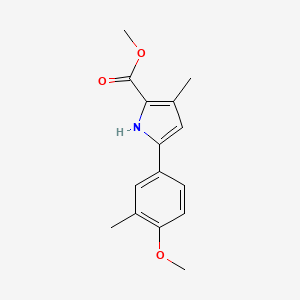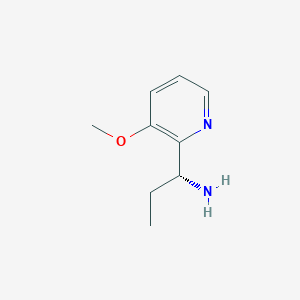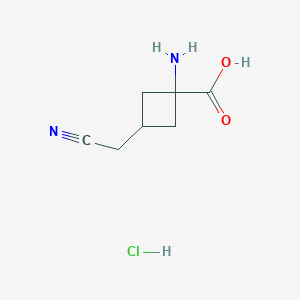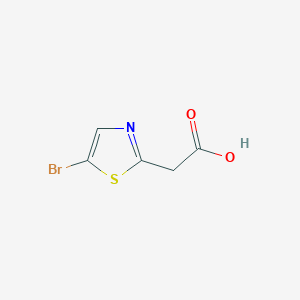![molecular formula C12H18N4 B13039562 1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
1-[4-(Piperidin-1-yl)phenyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Piperidin-1-yl)phenyl]guanidine is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a guanidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.
准备方法
The synthesis of 1-[4-(Piperidin-1-yl)phenyl]guanidine typically involves the reaction of 4-(piperidin-1-yl)aniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent. The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the guanidine group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-[4-(Piperidin-1-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or iron chloride. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .
科学研究应用
1-[4-(Piperidin-1-yl)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 1-[4-(Piperidin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets in the body. The guanidine group is known for its ability to form strong hydrogen bonds, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors and ion channels .
相似化合物的比较
1-[4-(Piperidin-1-yl)phenyl]guanidine can be compared with other piperidine-containing compounds, such as:
Piperidine: A simple heterocyclic amine that serves as a precursor for many pharmaceuticals.
Piperazine: Another heterocyclic compound with similar applications in drug development.
Phenylpiperidine: A class of compounds that includes several well-known drugs, such as fentanyl and meperidine.
What sets this compound apart is its unique combination of the piperidine and guanidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
属性
分子式 |
C12H18N4 |
|---|---|
分子量 |
218.30 g/mol |
IUPAC 名称 |
2-(4-piperidin-1-ylphenyl)guanidine |
InChI |
InChI=1S/C12H18N4/c13-12(14)15-10-4-6-11(7-5-10)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H4,13,14,15) |
InChI 键 |
YXYITUUKFWVBKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
